N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is known for its stability under normal conditions and its ability to participate in various chemical reactions.
Preparation Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(cyanomethyl)aniline with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction yields the desired compound in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Chemical Reactions Analysis
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and trifluoroacetamide groups.
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with various reagents to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines . The major products formed from these reactions are often heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and trifluoroacetamide groups allow it to bind to various enzymes and receptors, inhibiting their activity and leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit bacterial and fungal growth suggests it may interfere with essential metabolic processes in these organisms.
Comparison with Similar Compounds
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
- N-(4-cyanomethylphenyl)-2-(2-methoxyphenyl)acetamide
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)15-8-3-1-7(2-4-8)5-6-14/h1-4H,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYIWWEYIFKNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408417 | |
Record name | SBB062248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63898-17-9 | |
Record name | SBB062248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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